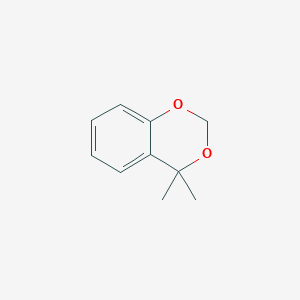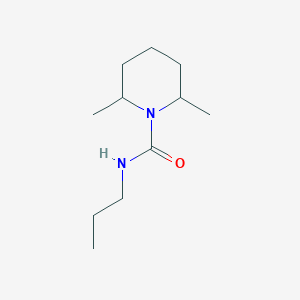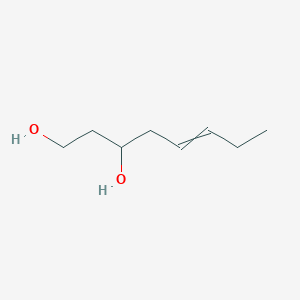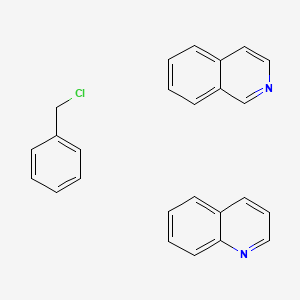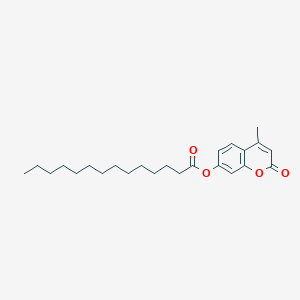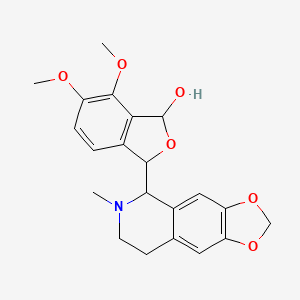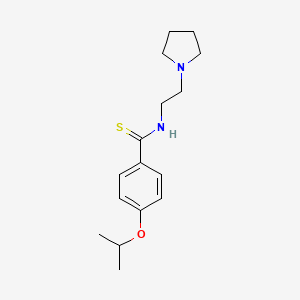
4-propan-2-yloxy-N-(2-pyrrolidin-1-ylethyl)benzenecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-propan-2-yloxy-N-(2-pyrrolidin-1-ylethyl)benzenecarbothioamide is a complex organic compound featuring a pyrrolidine ring, a benzenecarbothioamide group, and a propan-2-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-propan-2-yloxy-N-(2-pyrrolidin-1-ylethyl)benzenecarbothioamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone.
Introduction of the Propan-2-yloxy Group: This step involves the alkylation of a phenol derivative with an appropriate alkyl halide under basic conditions.
Formation of the Benzenecarbothioamide Group: This can be achieved by reacting aniline derivatives with thiocarbonyl compounds under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzenecarbothioamide group.
Reduction: Reduction reactions can target the carbonyl groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Its potential pharmacological properties could be explored for developing new therapeutic agents.
Industry: It may be used in the development of novel materials with specific chemical properties
Mechanism of Action
The mechanism of action of 4-propan-2-yloxy-N-(2-pyrrolidin-1-ylethyl)benzenecarbothioamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The benzenecarbothioamide group may also play a role in binding to specific proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
4-(pyrrolidin-1-ylcarbonyl)aniline: This compound shares the pyrrolidine ring and aniline structure but lacks the propan-2-yloxy and benzenecarbothioamide groups.
N-(2-pyrrolidin-1-ylethyl)benzenecarbothioamide: Similar in structure but without the propan-2-yloxy group.
Uniqueness
4-propan-2-yloxy-N-(2-pyrrolidin-1-ylethyl)benzenecarbothioamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity not found in simpler analogs .
Properties
CAS No. |
72004-10-5 |
|---|---|
Molecular Formula |
C16H24N2OS |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
4-propan-2-yloxy-N-(2-pyrrolidin-1-ylethyl)benzenecarbothioamide |
InChI |
InChI=1S/C16H24N2OS/c1-13(2)19-15-7-5-14(6-8-15)16(20)17-9-12-18-10-3-4-11-18/h5-8,13H,3-4,9-12H2,1-2H3,(H,17,20) |
InChI Key |
OMJZNMQWGQZWHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=S)NCCN2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


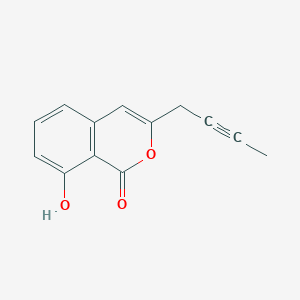
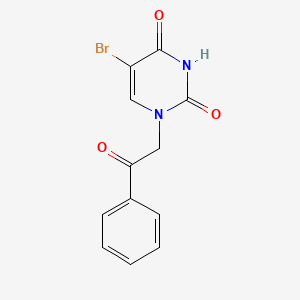
![5,5'-Bis[2-(pyridin-3-yl)ethyl]-2,2'-bipyridine](/img/structure/B14474025.png)


![4-[(Trimethylsilyl)oxy]butanal](/img/structure/B14474034.png)
